molecular formula C26H31N3O4 B11046252 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B11046252
M. Wt: 449.5 g/mol
InChI Key: FMIMCWSOQLOACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is a complex organic compound known for its potential therapeutic applications. It is a derivative of arylpiperazine and is studied for its affinity towards alpha1-adrenergic receptors . This compound is of significant interest in medicinal chemistry due to its potential use in treating various neurological and cardiovascular conditions.

Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may include optimization of these synthetic routes to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated physiological effects.

Comparison with Similar Compounds

Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil . Compared to these compounds, 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE exhibits unique structural features that contribute to its distinct pharmacological profile. For instance, its specific substitution pattern on the quinoline ring and the presence of the methoxyphenyl group enhance its binding affinity and selectivity towards alpha1-adrenergic receptors .

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C26H31N3O4/c1-18-15-26(2,3)29(21-14-24-23(13-19(18)21)32-17-33-24)25(30)16-27-9-11-28(12-10-27)20-7-5-6-8-22(20)31-4/h5-8,13-15H,9-12,16-17H2,1-4H3

InChI Key

FMIMCWSOQLOACE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC=C5OC)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.